molecular formula C11H13NO B092119 4,4-Dimethyl-2-phenyl-2-oxazoline CAS No. 19312-06-2

4,4-Dimethyl-2-phenyl-2-oxazoline

Cat. No.: B092119
CAS No.: 19312-06-2
M. Wt: 175.23 g/mol
InChI Key: UGNSMKDDFAUGFT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenyl-2-oxazoline is a heterocyclic compound belonging to the oxazoline family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and two methyl groups attached to the ring. This compound is known for its applications in organic synthesis, particularly as a ligand in various catalytic reactions .

Mechanism of Action

Target of Action

4,4-Dimethyl-2-phenyl-2-oxazoline is a type of 2-aryl-2-oxazoline . It has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids . This suggests that its primary targets are aryl bromides and arylboronic acids, which play a crucial role in the Suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction.

Mode of Action

The compound interacts with its targets (aryl bromides and arylboronic acids) through the Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds. The result of this interaction is the formation of a new carbon-carbon bond between the aryl bromide and the arylboronic acid.

Biochemical Pathways

The Suzuki coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Result of Action

The primary molecular effect of this compound’s action is the formation of a new carbon-carbon bond between aryl bromides and arylboronic acids . This bond formation is a crucial step in the synthesis of various organic compounds. On a cellular level, the effects would depend on the specific compounds synthesized as a result of the Suzuki coupling reaction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki coupling reaction typically requires a palladium catalyst and a base, and it is often performed in an aqueous environment . Therefore, the presence and concentrations of these substances in the environment can affect the compound’s action. Additionally, factors such as temperature and pH could also influence the reaction’s rate and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-2-phenyl-2-oxazoline can be synthesized through the cyclization of 2-amino-2-methyl-1-phenylpropan-1-ol with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-2-phenyl-2-oxazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenyl-2-oxazoline
  • 2-Methyl-2-oxazoline
  • 2-Ethyl-2-oxazoline
  • 2,4,4-Trimethyl-2-oxazoline

Comparison: 4,4-Dimethyl-2-phenyl-2-oxazoline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalytic reactions, offering advantages in terms of reaction selectivity and efficiency compared to its analogs .

Properties

IUPAC Name

4,4-dimethyl-2-phenyl-5H-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNSMKDDFAUGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302425
Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19312-06-2
Record name 19312-06-2
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Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
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Record name 4,4-Dimethyl-2-phenyl-2-oxazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 4,4-Dimethyl-2-phenyl-2-oxazoline?

A1: this compound, often abbreviated as Phox, has the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. While the provided abstracts don't detail specific spectroscopic data, researchers commonly employ techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize this compound. []

Q2: How does this compound behave as a ligand in coordination chemistry?

A2: this compound acts as a monodentate ligand, typically coordinating through the nitrogen atom of the oxazoline ring. [, ] For example, it forms a three-coordinate lithium complex with hexamethyldisilylamide, where two Phox molecules coordinate to the lithium center. [] It also forms complexes with zinc halides, adopting a distorted tetrahedral geometry around the zinc center. []

Q3: Can you elaborate on the reactivity of this compound in organolithium chemistry?

A3: This compound exhibits interesting reactivity with organolithium reagents. It undergoes regioselective ortholithiation, meaning the lithium preferentially replaces a hydrogen atom on the phenyl ring adjacent to the oxazoline group. [] This lithio intermediate can then react with various electrophiles, such as chalcogens (sulfur, selenium, tellurium) and methyl iodide, offering a route to functionalized derivatives. []

Q4: Are there any applications of this compound in catalysis?

A4: While not directly involved in the catalytic cycle, this compound serves as a precursor for the synthesis of cycloruthenated complexes. [] These ruthenium complexes demonstrate promising catalytic activity in the reduction of nitroarenes using sodium borohydride as the reducing agent. []

Q5: Are there any computational studies related to this compound?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of ortholithiation in this compound. [] These studies provide valuable insights into the reaction intermediates, transition states, and the influence of solvent and lithium reagent structure on the reaction pathway. []

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